CS(NC1=C(OC)C=CC=C1)(=O)=O
. This indicates that the molecule consists of a methanesulfonamide group attached to a 2-methoxyphenyl group .
The compound can be synthesized through various chemical reactions, particularly involving the reaction of 2-methoxyaniline with methanesulfonyl chloride in the presence of a base. The synthesis methods are well-documented in chemical literature and patents, indicating its relevance in both academic and industrial contexts .
(2-Methoxyphenyl)methanesulfonamide belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group (-SO2NH2). These compounds are widely studied for their biological activities, including antimicrobial and anti-inflammatory properties.
The synthesis of (2-Methoxyphenyl)methanesulfonamide typically involves the following steps:
The molecular structure of (2-Methoxyphenyl)methanesulfonamide features a methanesulfonamide group bonded to a phenyl ring substituted with a methoxy group at the ortho position.
(2-Methoxyphenyl)methanesulfonamide can undergo several types of chemical reactions:
The mechanism of action for (2-Methoxyphenyl)methanesulfonamide involves its ability to interact with biological targets such as enzymes or receptors:
(2-Methoxyphenyl)methanesulfonamide has several scientific applications:
This compound exemplifies the versatility and significance of sulfonamides in both synthetic and medicinal chemistry, highlighting its potential for further research and application development.
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: